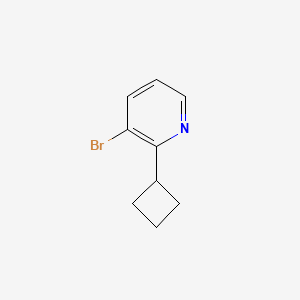

3-Bromo-2-cyclobutylpyridine

Description

Contextualization of Pyridine (B92270) Derivatives as Key Scaffolds in Organic Synthesis

Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, is a fundamental building block in organic chemistry. nih.govnih.gov Its derivatives are integral to a vast array of natural products, including alkaloids and vitamins, and are a cornerstone of the pharmaceutical industry. nih.govtulane.edu The presence of the nitrogen atom imparts unique electronic properties to the ring, influencing its reactivity and making it a versatile scaffold for drug design. Pyridine-containing drugs are employed in the treatment of a wide range of conditions, including bacterial infections, cancer, and hypertension. tulane.edunih.gov The ability of the pyridine ring to be readily functionalized allows chemists to create extensive libraries of compounds for screening against various biological targets. nih.gov

Strategic Significance of Halogenated Pyridines in Chemical Transformations

The introduction of a halogen atom, such as bromine, onto the pyridine ring dramatically expands its synthetic utility. Halogenated pyridines are key intermediates in a multitude of chemical transformations, most notably in cross-coupling reactions. The carbon-bromine bond serves as a reactive handle, enabling the formation of new carbon-carbon and carbon-heteroatom bonds through powerful catalytic methods like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. researchgate.netbeilstein-journals.orgnih.gov This strategic placement of a halogen allows for the construction of complex molecular frameworks from simpler, readily available starting materials. The regioselective introduction of substituents is crucial in determining the final properties of the molecule, and the presence of a bromine atom at the 3-position of the pyridine ring offers a specific vector for further chemical modification.

Rationale for Dedicated Academic Inquiry into the Chemical Landscape of 3-Bromo-2-cyclobutylpyridine (B6228883)

While the individual components of this compound—the bromopyridine core and the cyclobutyl group—are well-established in chemical literature, their combination presents a unique and largely unexplored area of research. The cyclobutyl moiety is of growing interest in medicinal chemistry due to its distinct three-dimensional structure. nih.gov Replacing more common alkyl or aryl groups with a cyclobutyl ring can lead to improved metabolic stability, enhanced binding to biological targets, and a reduction in molecular planarity, all of which are desirable properties in drug candidates. nih.gov

A dedicated academic inquiry into this compound is warranted to understand how the interplay between the electron-withdrawing bromo substituent and the sterically demanding cyclobutyl group influences the reactivity of the pyridine ring. Such research would provide valuable insights into its potential as a building block for novel pharmaceuticals and advanced materials.

Overview of Research Domains and Objectives for this compound Investigation

The investigation into this compound would encompass several key research domains. A primary objective would be the development of efficient and scalable synthetic routes to the compound. While general methods for the synthesis of 3-bromo-2-alkylpyridines exist, optimizing these for the specific introduction of a cyclobutyl group would be a critical first step. chemicalbook.com

A second major research domain would be the exploration of its chemical reactivity. This would involve a systematic study of its participation in various cross-coupling reactions to synthesize a library of novel 2,3-disubstituted pyridine derivatives. Understanding the steric and electronic effects of the cyclobutyl group on the efficiency and regioselectivity of these reactions would be a key objective.

Finally, a significant area of investigation would be the evaluation of the biological activity of compounds derived from this compound. Given the prevalence of substituted pyridines in medicine, it is plausible that derivatives of this compound could exhibit interesting pharmacological properties. Screening these new molecules for activity against various diseases would be a long-term, yet potentially fruitful, objective.

Structure

3D Structure

Properties

Molecular Formula |

C9H10BrN |

|---|---|

Molecular Weight |

212.09 g/mol |

IUPAC Name |

3-bromo-2-cyclobutylpyridine |

InChI |

InChI=1S/C9H10BrN/c10-8-5-2-6-11-9(8)7-3-1-4-7/h2,5-7H,1,3-4H2 |

InChI Key |

IKRIBIBHDPCGRC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)C2=C(C=CC=N2)Br |

Origin of Product |

United States |

Retrospective Analysis of Synthetic Paradigms for Pyridine Based Bromocyclobutyl Systems

Historical Evolution of Bromination Strategies for Pyridine (B92270) Nuclei

The introduction of a bromine atom onto a pyridine ring is a classic transformation in heterocyclic chemistry, yet one that is profoundly influenced by the electronic nature of the pyridine nucleus. The pyridine ring is electron-deficient compared to benzene, a characteristic that deactivates it towards electrophilic aromatic substitution (EAS).

Historically, direct bromination of pyridine requires harsh conditions, such as high temperatures in the presence of oleum (B3057394) or a Lewis acid catalyst, and typically yields 3-bromopyridine (B30812) as the major product. nih.govresearchgate.net This regioselectivity is dictated by the stability of the intermediate sigma complex, with substitution at the 3-position avoiding the placement of a positive charge on the electronegative nitrogen atom. researchgate.net

To overcome the inherent unreactivity and achieve different regioselectivities, several strategies have been developed over the years.

Electrophilic Bromination: For activated pyridine systems, such as aminopyridines, electrophilic bromination can proceed under milder conditions. The activating group directs the incoming electrophile, often leading to substitution at positions ortho and para to the activator. thieme-connect.com The use of N-bromosuccinimide (NBS) has become a common and more manageable alternative to liquid bromine for many of these transformations. acs.org

Nucleophilic Substitution: The synthesis of bromopyridines can also be achieved through nucleophilic substitution reactions, particularly on pyridine N-oxides. The N-oxide activates the 2- and 4-positions towards nucleophilic attack. Treatment of pyridine N-oxide with reagents like phosphorus oxybromide (POBr₃) can yield a mixture of 2-bromo- and 4-bromopyridine. pitt.edu

Radical Bromination: Radical bromination offers an alternative pathway, particularly in the gas phase at high temperatures, which can favor substitution at the 2-position. researchgate.nettcichemicals.com More contemporary methods have explored photochemically induced radical reactions. tcichemicals.com

Directed Ortho-Metalation (DoM): The use of directing groups has enabled regioselective functionalization of the pyridine ring. A directing group can facilitate deprotonation at an adjacent position with a strong base, followed by quenching with an electrophilic bromine source. For instance, a halogen at the 2-position can direct metalation to the 3-position. rsc.orgrsc.org

The evolution of these methods has provided chemists with a toolbox to selectively introduce bromine at various positions on the pyridine ring, setting the stage for the synthesis of complex derivatives.

Table 1: Comparison of Pyridine Bromination Strategies

| Strategy | Reagents/Conditions | Typical Regioselectivity | Notes |

|---|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | Br₂/Oleum, high temp. | 3-position | Harsh conditions required for unsubstituted pyridine. nih.govresearchgate.net |

| EAS on Activated Pyridines | NBS, various solvents | Ortho/para to activating group | Milder conditions applicable for electron-rich pyridines. thieme-connect.comacs.org |

| From Pyridine N-Oxide | POBr₃ | 2- and 4-positions | Nucleophilic substitution mechanism. pitt.edu |

| Radical Bromination | Br₂, gas phase, high temp. | 2-position favored | Less common for solution-phase synthesis. researchgate.nettcichemicals.com |

| Directed Ortho-Metalation (DoM) | Strong base (e.g., LDA), then Br₂ source | Ortho to directing group | Offers high regiocontrol. rsc.orgrsc.org |

Development of Methodologies for Cyclobutyl Moiety Installation onto Aromatic Systems

The incorporation of a cyclobutyl group into aromatic systems has been an area of growing interest, as the strained cyclobutyl ring can impart unique conformational constraints and metabolic stability to drug candidates. acs.org The primary methods for forging a C(sp²)-C(sp³) bond between an aromatic ring and a cyclobutyl group are transition-metal-catalyzed cross-coupling reactions and, to a lesser extent, Friedel-Crafts type reactions.

Friedel-Crafts Cyclobutylation: The classical Friedel-Crafts alkylation, which involves the reaction of an alkyl halide with an aromatic ring in the presence of a Lewis acid catalyst, is generally not efficient for installing cyclobutyl groups. researchgate.netmit.edu The high energy of the cyclobutyl carbocation can lead to rearrangements and low yields.

Transition-Metal-Catalyzed Cross-Coupling: The advent of palladium- and nickel-catalyzed cross-coupling reactions revolutionized the synthesis of alkylated arenes. These methods offer a milder and more general approach for installing a cyclobutyl moiety. Key cross-coupling reactions include:

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide. acs.org It is a powerful method for C(sp²)-C(sp³) bond formation and has been successfully applied to the coupling of secondary alkylzinc reagents with aryl halides. nih.govpitt.eduorganic-chemistry.org

Suzuki-Miyaura Coupling: This widely used reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide. rsc.orgresearchgate.net While historically more challenging for C(sp²)-C(sp³) couplings compared to C(sp²)-C(sp²) couplings, recent advances in ligand design have expanded its scope to include the use of alkylboronic acids. nih.gov

Other Cross-Coupling Reactions: Other methods, such as cobalt-catalyzed cross-couplings of Grignard reagents with alkyl iodides, have also been developed for the introduction of cyclobutyl rings. rsc.org

These cross-coupling strategies have become the methods of choice for the synthesis of cyclobutylated aromatic and heteroaromatic compounds due to their high functional group tolerance and milder reaction conditions. acs.orgacs.org

Table 2: Key Methodologies for Cyclobutyl Group Installation on Aromatic Rings

| Methodology | Coupling Partners | Catalyst System | Key Advantages |

|---|---|---|---|

| Negishi Coupling | Cyclobutylzinc halide + Aryl halide | Palladium or Nickel complex | High functional group tolerance, effective for C(sp³)-C(sp²) bonds. nih.govacs.orgorganic-chemistry.org |

| Suzuki-Miyaura Coupling | Cyclobutylboronic acid/ester + Aryl halide | Palladium complex + Base | Utilizes stable and less toxic organoboron reagents. rsc.orgresearchgate.netnih.gov |

| Cobalt-Catalyzed Coupling | Cyclobutyl Grignard reagent + Alkyl/Aryl iodide | Cobalt salt | Cost-effective metal catalyst. rsc.org |

Convergence of Synthetic Routes Towards Halogenated Cyclobutylpyridines: A Chronological Survey

The synthesis of a molecule like 3-Bromo-2-cyclobutylpyridine (B6228883) requires a strategic combination of the methodologies described in the preceding sections. A chronological survey of synthetic organic chemistry suggests that the most plausible and efficient routes would leverage modern cross-coupling reactions.

A likely synthetic pathway would start with a pre-functionalized pyridine ring, such as 3-bromo-2-chloropyridine (B150940) , which is a commercially available starting material. researchgate.net The differential reactivity of the C-Cl and C-Br bonds under palladium catalysis is key to this approach. The C-Cl bond at the 2-position is more activated towards oxidative addition to a palladium(0) catalyst compared to the C-Br bond at the 3-position in many cross-coupling reactions, although relative reactivity can be influenced by the specific catalyst and ligands employed.

A state-of-the-art approach would likely involve a Negishi cross-coupling reaction . thieme-connect.comacs.org This strategy is well-suited for the formation of C(sp³)-C(sp²) bonds and has been shown to be effective for the coupling of secondary alkylzinc reagents with heteroaryl halides. nih.govorganic-chemistry.orgncert.nic.in

The proposed synthesis would proceed as follows:

Formation of the Organozinc Reagent: Cyclobutyl bromide would be reacted with activated zinc to form cyclobutylzinc bromide.

Cross-Coupling: The prepared cyclobutylzinc bromide would then be coupled with 3-bromo-2-chloropyridine in the presence of a palladium catalyst, such as Pd₂(dba)₃, and a suitable phosphine (B1218219) ligand. The reaction would be expected to proceed selectively at the 2-position, displacing the chloride and leaving the bromide at the 3-position intact.

Alternatively, a Suzuki-Miyaura coupling could be envisioned, using cyclobutylboronic acid or a cyclobutyltrifluoroborate (B12209022) salt as the coupling partner. rsc.orgresearchgate.netnih.gov The choice between Negishi and Suzuki coupling would depend on factors such as the availability of the starting materials and the desired functional group tolerance.

An earlier, though likely less efficient, approach might have involved the synthesis of 2-cyclobutylpyridine followed by bromination. However, direct bromination of 2-cyclobutylpyridine would likely lead to a mixture of isomers, with bromination at the 3- and 5-positions being probable, necessitating a challenging purification step.

Limitations and Challenges in Classical Synthesis of Substituted Bromopyridines

The classical synthesis of specifically substituted bromopyridines is fraught with challenges, primarily stemming from the electronic properties of the pyridine ring and the limitations of older synthetic methods.

Regioselectivity: As discussed, controlling the position of bromination on an unsubstituted or simply substituted pyridine ring is a significant challenge. pitt.edu Electrophilic substitution strongly favors the 3-position, while accessing other isomers often requires multi-step sequences or the use of directing groups. researchgate.netrsc.org

Harsh Reaction Conditions: Classical electrophilic brominations often require high temperatures and strongly acidic or corrosive reagents, which can be incompatible with many functional groups. nih.govresearchgate.net This limits the molecular complexity that can be carried through the bromination step.

Substrate Scope: The scope of classical methods can be narrow. For example, Friedel-Crafts type reactions are generally not applicable to electron-deficient rings like pyridine. wikipedia.orgorganic-chemistry.org Furthermore, strongly deactivating groups on the pyridine ring can completely inhibit electrophilic substitution.

Steric Hindrance: The introduction of substituents can create steric hindrance that impedes subsequent reactions. For example, a bulky group at the 2-position can hinder further functionalization at the 3-position. organic-chemistry.org

Modern cross-coupling reactions have overcome many of these limitations by allowing for the construction of substituted pyridines from pre-functionalized building blocks under milder conditions and with greater control over regiochemistry. tcichemicals.comnih.gov However, the synthesis of the requisite starting materials can still be a challenge, and the development of more direct and efficient methods for pyridine functionalization remains an active area of research. chemrxiv.org

Advanced Methodologies for the Chemical Synthesis of 3 Bromo 2 Cyclobutylpyridine

Regioselective Bromination at the Pyridine (B92270) 3-Position

The inherent electronic properties of the pyridine ring, characterized by its electron-deficient nature, render electrophilic aromatic substitution reactions challenging. acs.org Consequently, direct bromination typically requires harsh conditions and often leads to a mixture of regioisomers. nih.gov To overcome these limitations, several advanced strategies have been developed to achieve regioselective bromination at the C-3 position.

Direct Electrophilic Aromatic Bromination Protocols and Reagent Systems

Traditional methods for the bromination of pyridine often necessitate high temperatures (over 300 °C) and the use of elemental bromine, which is both toxic and volatile. acs.org Modern approaches have sought to mitigate these issues by developing milder and more selective reagent systems.

One strategy involves the use of pyridine N-oxides. The N-oxide activates the pyridine ring towards electrophilic substitution, primarily at the 2- and 4-positions. researchgate.net However, subsequent deoxygenation can provide access to the desired pyridine derivatives. researchgate.net For instance, the use of p-toluenesulfonic anhydride (B1165640) as an activator and a nucleophilic bromide source like tetrabutylammonium (B224687) bromide allows for the regioselective bromination of fused pyridine N-oxides under mild conditions. tcichemicals.com While this method is effective for fused systems, its direct applicability to simple substituted pyridines like 2-cyclobutylpyridine for C-3 bromination requires careful consideration of the directing effects of the N-oxide and the cyclobutyl group.

Another approach utilizes Zincke imine intermediates. This method involves the ring-opening of the pyridine with an amine, followed by halogenation of the resulting acyclic intermediate, and subsequent ring-closing. nih.gov This strategy has demonstrated high regioselectivity for the 3-position, even in the presence of ortho-, para-directing groups. nih.gov

| Reagent/Method | Conditions | Selectivity | Reference |

| Elemental Bromine | >300 °C | Mixture of isomers | acs.org |

| Pyridine N-oxide with activator and bromide source | Mild | Primarily 2- and 4-positions | researchgate.nettcichemicals.com |

| Zincke Imine Intermediate | Mild | Highly 3-selective | nih.gov |

Directed Ortho-Metalation and Halogenation Approaches

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of specific C-H bonds adjacent to a directing metalating group (DMG). znaturforsch.comacs.org In the context of pyridine chemistry, a variety of DMGs can be employed to direct deprotonation to the desired position, followed by quenching with an electrophilic bromine source. znaturforsch.com

For achieving 3-bromination of a 2-substituted pyridine, a directing group would ideally be placed at the 2-position to direct metalation to the 3-position. However, the cyclobutyl group itself does not typically function as a strong DMG. Therefore, this approach would likely involve a multi-step sequence where a DMG is first installed, followed by metalation and bromination, and finally the introduction of the cyclobutyl group. Alternatively, a directing group at the 4-position could potentially direct metalation to the 3-position. nih.gov The choice of base is critical, with reagents like lithium amides (e.g., LDA) or TMP (2,2,6,6-tetramethylpiperidyl) metal bases being commonly used. znaturforsch.com

Electrochemical and Photocatalytic Bromination Techniques

In recent years, electrochemical and photocatalytic methods have emerged as sustainable and efficient alternatives for halogenation reactions. nih.govnih.gov These techniques often proceed under mild conditions without the need for harsh reagents.

Electrochemical bromination can be achieved by the anodic oxidation of bromide salts, generating bromine in situ. nih.gov The regioselectivity can be controlled by the introduction of directing groups. acs.orgnih.govacs.org For example, an amino group at the 2-position can direct bromination to the 3- and 5-positions. acs.org This suggests a potential route where 2-amino-3-bromopyridine (B76627) is synthesized electrochemically, followed by removal of the amino group and introduction of the cyclobutyl moiety.

Photocatalytic bromination utilizes visible light to generate bromine radicals from sources like CBr4. researchgate.netnih.gov These methods have been successfully applied to the C3-bromination of various heterocyclic systems, including imidazo[1,2-a]pyridines. researchgate.net The application of such methods to 2-cyclobutylpyridine would depend on the relative reactivity of the C-H bonds on the pyridine ring and the cyclobutyl group under the specific photocatalytic conditions.

| Technique | Key Features | Potential for 3-Bromination | References |

| Electrochemical Bromination | In situ generation of bromine, mild conditions. | Can be directed by functional groups. | acs.orgnih.govnih.govacs.org |

| Photocatalytic Bromination | Uses visible light, mild radical generation. | Demonstrated for C3-bromination of other heterocycles. | researchgate.netnih.gov |

Stereocontrolled and Regioselective Introduction of the Cyclobutyl Group at the Pyridine 2-Position

The introduction of the cyclobutyl group at the 2-position of the pre-brominated pyridine scaffold requires robust and selective carbon-carbon bond-forming reactions.

Cross-Coupling Reactions Involving Pyridyl and Cyclobutyl Precursors (e.g., Negishi, Suzuki, Stille)

Cross-coupling reactions are among the most powerful tools for the formation of C-C bonds. wikipedia.orgwikipedia.orgnih.gov These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a transition metal catalyst, most commonly palladium or nickel. wikipedia.orgorgsyn.org

Negishi Coupling: This reaction couples an organozinc reagent with an organic halide. wikipedia.orgorganic-chemistry.org To synthesize 3-bromo-2-cyclobutylpyridine (B6228883), one could couple a 2-halopyridine (e.g., 2,3-dibromopyridine) with a cyclobutylzinc reagent, or a 3-bromopyridylzinc reagent with a cyclobutyl halide. The Negishi coupling is known for its high functional group tolerance and the ability to couple sp2 and sp3 carbon centers. wikipedia.orgorgsyn.org

Suzuki Coupling: The Suzuki reaction utilizes an organoboron reagent (e.g., a boronic acid or ester) and an organic halide. nih.govnih.govresearchgate.netyoutube.com This reaction is widely used due to the stability and low toxicity of the boron reagents. organic-chemistry.org The synthesis could proceed by coupling 3-bromo-2-chloropyridine (B150940) with cyclobutylboronic acid in the presence of a palladium catalyst. The relative reactivity of the C-Cl and C-Br bonds would be a key factor in achieving the desired product.

Stille Coupling: The Stille reaction employs an organotin reagent (organostannane) and an organic halide. wikipedia.orgorganic-chemistry.orglibretexts.orgnumberanalytics.comnumberanalytics.com While effective, the toxicity of the organotin compounds is a significant drawback. wikipedia.orgorganic-chemistry.org The general strategy would be similar to the Negishi and Suzuki couplings, involving the reaction of a 3-bromo-2-halopyridine with a cyclobutylstannane or a 3-bromo-2-stannylpyridine with a cyclobutyl halide.

| Coupling Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages | References |

| Negishi | Organozinc | High functional group tolerance, couples sp2-sp3 | Moisture sensitive reagents | wikipedia.orgorgsyn.orgorganic-chemistry.org |

| Suzuki | Organoboron | Stable and low toxicity reagents, mild conditions | Can require specific catalysts and bases | nih.govnih.govresearchgate.netyoutube.com |

| Stille | Organotin | Effective for complex couplings | Toxicity of tin compounds | wikipedia.orgorganic-chemistry.orglibretexts.orgnumberanalytics.comnumberanalytics.com |

Cycloaddition Reactions for Cyclobutane (B1203170) Ring Formation on Pyridine Scaffolds

An alternative approach to installing the cyclobutyl ring is through cycloaddition reactions. numberanalytics.comacs.org Specifically, a [2+2] cycloaddition could be envisioned to construct the cyclobutane ring directly onto the pyridine scaffold. numberanalytics.comnih.govacs.org

This would likely involve an intramolecular [2+2] photocycloaddition. acs.org A precursor molecule containing a pyridine ring with an appropriate tethered alkene could be irradiated with UV or visible light to induce the formation of the cyclobutane ring fused to the pyridine. acs.orgnih.gov For example, a 2-alkenylpyridine derivative could potentially undergo cycloaddition to form a 2,3-fused cyclobutane, which would then require subsequent ring opening and functionalization to yield the desired 2-cyclobutylpyridine. This approach, while elegant, presents significant synthetic challenges in designing and preparing the appropriate cycloaddition precursor.

Radical and Carbenoid Insertion Strategies for Cyclobutyl Incorporation

The introduction of the C2-cyclobutyl group onto the 3-bromopyridine (B30812) scaffold is a key transformation. Radical and carbenoid-based methods offer powerful, and often complementary, approaches to forge this crucial carbon-carbon bond, bypassing traditional multi-step sequences.

Radical Strategies:

Radical-mediated C-H functionalization has emerged as a powerful tool for the direct installation of alkyl groups onto heteroaromatic rings. The Minisci reaction, a classic example of homolytic aromatic substitution, is particularly well-suited for the alkylation of electron-deficient heterocycles like pyridine. digitellinc.com In the context of synthesizing 2-cyclobutylpyridine derivatives, a Minisci-type approach would involve the generation of a cyclobutyl radical, which then adds to the protonated pyridine ring, primarily at the C2 and C4 positions.

A plausible pathway could involve the oxidative decarboxylation of cyclobutanecarboxylic acid. This method has been successfully employed for the introduction of other alkyl groups. acs.org The reaction is typically initiated with a silver salt and a strong oxidant like ammonium (B1175870) persulfate to generate the nucleophilic cyclobutyl radical.

Table 1: Hypothetical Minisci Reaction Conditions for Cyclobutylation of 3-Bromopyridine

| Parameter | Condition | Rationale |

| Radical Precursor | Cyclobutanecarboxylic Acid | Readily available source of cyclobutyl radicals via oxidative decarboxylation. |

| Pyridine Substrate | 3-Bromopyridine | The target scaffold. |

| Initiation System | AgNO₃ / (NH₄)₂S₂O₈ | Standard conditions for generating alkyl radicals from carboxylic acids. digitellinc.com |

| Solvent | Acidic Media (e.g., H₂SO₄ in H₂O) | Protonation of the pyridine nitrogen activates the ring towards radical attack. digitellinc.com |

A significant challenge in Minisci reactions is controlling regioselectivity, as mixtures of C2 and C4 isomers are often formed. digitellinc.com For 3-substituted pyridines, the substitution pattern can further complicate the outcome. However, modern photoredox catalysis has offered milder and often more selective alternatives to classical Minisci conditions, expanding the scope and applicability of radical alkylations. acs.org

Another advanced radical strategy involves the use of bicyclo[1.1.0]butanes (BCBs) as cyclobutylating agents. These highly strained molecules can react with radical intermediates in a ring-opening fashion to install a cyclobutyl moiety. While not yet demonstrated for 3-bromopyridine specifically, the photoredox-catalyzed α-C–H cyclobutylation of aniline (B41778) derivatives with BCBs provides a proof-of-concept for this type of transformation. nih.govacs.org

Carbenoid Insertion Strategies:

Carbenoid chemistry provides a distinct approach to C-C bond formation. While direct insertion of a cyclobutylcarbene into a C-H bond of 3-bromopyridine is a challenging prospect, related strategies involving the construction of the pyridine ring from a carbenoid intermediate have been reported. For instance, rhodium-catalyzed reactions of δ-diazo oxime ethers can lead to the formation of substituted pyridines through a formal N-O bond insertion followed by rearrangement. acs.org Adapting such a strategy would require a custom-designed precursor incorporating the bromo and cyclobutyl functionalities.

A more direct, albeit hypothetical, approach could involve the reaction of a diazoalkane precursor, such as cyclobutyldiazomethane, with the pyridine ring. Transition-metal-catalyzed carbene transfer reactions are known to mediate cyclopropanation of aromatic rings, which can then rearrange. rsc.org However, selective C-H insertion to form the desired 2-cyclobutyl product would need to overcome competing pathways and regioselectivity issues.

Optimization of Reaction Conditions and Process Intensification

Beyond the initial discovery of a synthetic route, its optimization for efficiency, scalability, and sustainability is paramount. This involves detailed mechanistic understanding, the application of advanced reactor technology, and the adoption of green chemistry principles.

A highly viable alternative to radical pathways for the synthesis of this compound is transition-metal-catalyzed cross-coupling. This would typically involve the reaction of a 2-halo-3-bromopyridine with a cyclobutyl-organometallic reagent. Understanding the catalytic cycle is crucial for optimizing such a process. Nickel and palladium are the most common catalysts for these transformations.

Nickel-Catalyzed Cross-Coupling:

Nickel catalysts are often favored for coupling alkyl halides with heteroaryl halides due to their lower cost and distinct reactivity. rsc.orgnih.gov A potential route could be the coupling of 3-bromo-2-chloropyridine with a cyclobutyl Grignard or zinc reagent. The catalytic cycle is generally believed to proceed through the following key steps:

Oxidative Addition: The active Ni(0) catalyst undergoes oxidative addition with the C-Cl bond of 3-bromo-2-chloropyridine to form a Ni(II) intermediate. This step is often rate-determining. rsc.org

Transmetalation: The cyclobutyl group is transferred from the organometallic reagent (e.g., cyclobutylmagnesium bromide) to the nickel center, displacing the halide and forming a diorganonickel(II) species.

Reductive Elimination: The desired this compound is released from the nickel center, regenerating the active Ni(0) catalyst.

Mechanistic studies have shown that the nature of the ligand on the nickel catalyst is critical for success, influencing both the rate and selectivity of the reaction. rsc.org For instance, bipyridine-type ligands have been shown to be effective in many nickel-catalyzed cross-couplings. nih.gov

Palladium-Catalyzed Cross-Coupling:

Palladium catalysts are also widely used for similar cross-coupling reactions. The mechanism is analogous to the nickel-catalyzed cycle, involving Pd(0)/Pd(II) intermediates. While palladium is generally more expensive, it can offer broader functional group tolerance and more predictable reactivity. Mechanistic investigations into palladium-catalyzed cross-coupling reactions have provided deep insights into the roles of ligands, additives, and reaction conditions on the efficiency of each step in the catalytic cycle. acs.orgrsc.org

Transitioning a synthetic route from laboratory-scale batches to industrial-scale production requires addressing challenges related to safety, efficiency, and consistency. Flow chemistry, where reagents are continuously pumped through a reactor, offers significant advantages over traditional batch processing.

For a potentially hazardous or highly exothermic reaction like a Minisci radical alkylation, flow chemistry provides superior heat and mass transfer, minimizing the accumulation of reactive intermediates and enhancing safety. nih.gov The high surface-area-to-volume ratio in microreactors allows for rapid temperature and pressure control, often leading to higher yields and selectivities.

Table 2: Comparison of Batch vs. Flow Processing for Heteroaromatic Functionalization

| Parameter | Batch Processing | Flow Chemistry | Advantage of Flow |

| Safety | Higher risk due to accumulation of reactive species. | Minimized risk due to small reaction volumes at any given time. | Enhanced safety profile. nih.gov |

| Heat Transfer | Often inefficient, leading to hotspots and side reactions. | Highly efficient, allowing for precise temperature control. | Improved selectivity and yield. |

| Scalability | Often requires re-optimization at larger scales. | Scaled by running the system for longer periods ("scale-out"). | More straightforward and predictable scale-up. rsc.org |

| Reaction Time | Can be lengthy. | Often significantly shorter due to enhanced reaction kinetics. | Increased throughput. nih.gov |

Recent studies have highlighted the successful implementation of photoredox-catalyzed Minisci-type reactions in continuous flow systems, demonstrating the potential for scalable and efficient production of alkylated heterocycles. acs.orgrsc.org Such a setup would be highly applicable to the synthesis of this compound via a radical pathway.

Modern synthetic chemistry places a strong emphasis on sustainability and the reduction of environmental impact. The principles of green chemistry can be applied to the synthesis of this compound at multiple levels.

Solvent Selection:

Many cross-coupling reactions traditionally use toxic and unsustainable solvents like toluene (B28343) or THF. Recent research has focused on identifying greener alternatives. Solvents such as 2,2,5,5-tetramethyloxolane (TMO), N-hydroxyethylpyrrolidone (HEP), and isopropyl acetate (B1210297) (i-PrOAc) have been shown to be effective and more environmentally benign replacements in palladium-catalyzed reactions. digitellinc.comrsc.orgacs.org

Catalyst Recycling:

The use of expensive and often toxic heavy metal catalysts like palladium necessitates strategies for their recovery and reuse. Immobilizing the catalyst on a solid support or using solvent systems that allow for its selective extraction and recycling can significantly improve the sustainability of the process. For example, using a blend of a green solvent like HEP with water can facilitate catalyst recycling in cross-coupling reactions. nih.gov

Energy Efficiency:

Alternative energy sources like microwave irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating. acs.org Microwave-assisted synthesis has been successfully applied to the preparation of various pyridine derivatives, offering a greener approach to their production.

By integrating these advanced methodologies, the synthesis of this compound can be achieved with high efficiency, selectivity, and scalability, while adhering to the principles of modern, sustainable chemical manufacturing.

Mechanistic and Kinetic Investigations of Reactions Involving 3 Bromo 2 Cyclobutylpyridine

Reactivity Profiles of the Bromine Atom at the Pyridine (B92270) 3-Position

The bromine atom at the 3-position of the pyridine ring is the primary site of reactivity, participating in a variety of transformations that allow for the introduction of new functional groups. The nature of these reactions is heavily influenced by the electron-deficient character of the pyridine ring, which is further modulated by the presence of the 2-cyclobutyl substituent.

Nucleophilic Aromatic Substitution (SNAr) Pathways and Their Modulations

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing aryl halides. In the case of 3-bromo-2-cyclobutylpyridine (B6228883), the electron-withdrawing nature of the pyridine nitrogen atom facilitates nucleophilic attack, although the 3-position is generally less activated towards SNAr compared to the 2- and 4-positions. The reaction typically proceeds through an addition-elimination mechanism, where a nucleophile adds to the carbon bearing the bromine atom, forming a high-energy Meisenheimer-like intermediate, followed by the expulsion of the bromide ion to restore aromaticity.

The rate and feasibility of SNAr reactions on this compound are dependent on several factors, including the strength of the nucleophile, the reaction conditions (solvent, temperature, and presence of a base), and the electronic effects of the substituents on the pyridine ring. While the cyclobutyl group at the 2-position is primarily an electron-donating group, its steric bulk can influence the approach of the nucleophile.

In some cases, particularly with very strong bases such as sodium amide, an alternative "benzyne" or in this case, a "pyridyne" mechanism can be operative. masterorganicchemistry.com This pathway involves the elimination of HBr to form a highly reactive pyridyne intermediate, which then undergoes rapid nucleophilic addition. However, for most common nucleophiles, the addition-elimination pathway is more prevalent.

A study on the reaction of 3-bromo-4-nitropyridine (B1272033) with amines showed that besides the expected substitution product, a product resulting from nitro-group migration was also formed, highlighting the complex reactivity patterns that can emerge in substituted bromopyridines. clockss.org While this compound lacks the strongly activating nitro group, this finding underscores the potential for unexpected reaction pathways.

The table below summarizes the expected relative reactivity of different halopyridines in SNAr reactions, providing a general context for the reactivity of this compound.

| Compound | Relative Reactivity in SNAr |

| 2-Halopyridine | High |

| 4-Halopyridine | High |

| 3-Halopyridine | Low |

This table provides a qualitative comparison of reactivity.

Radical Functionalization Pathways and Selectivity Control

Radical reactions offer an alternative and increasingly popular approach for the functionalization of C-H and C-X bonds. rsc.orgresearchgate.net In the context of this compound, the bromine atom can be targeted by radical processes, often initiated by radical initiators or through photoredox or electrochemical methods. rsc.org These methods can generate an aryl radical at the 3-position of the pyridine ring, which can then participate in a variety of bond-forming reactions.

One common strategy involves halogen-atom transfer (HAT), where a radical species abstracts the bromine atom from this compound to generate the corresponding pyridyl radical. nih.gov This radical can then be trapped by various radical acceptors, such as alkenes or other coupling partners, to form new carbon-carbon or carbon-heteroatom bonds. nih.gov The selectivity of these reactions is often governed by the relative stability of the radical intermediates and the kinetics of the subsequent bond-forming steps.

Recent advancements have demonstrated the ability to merge boryl radical-mediated halogen-atom transfer with copper catalysis for the alkylation of amides with alkyl halides. nih.gov Such strategies could potentially be adapted for the functionalization of this compound.

Transition Metal-Catalyzed Coupling Mechanisms (e.g., Oxidative Addition, Transmetalation, Reductive Elimination)

Transition metal-catalyzed cross-coupling reactions are arguably the most powerful and versatile methods for the functionalization of aryl halides. rsc.orgrhhz.netrsc.org For this compound, catalysts based on palladium, nickel, or copper are commonly employed to facilitate the formation of new C-C, C-N, and C-O bonds. The general catalytic cycle for these reactions involves three key steps:

Oxidative Addition: The low-valent transition metal catalyst inserts into the carbon-bromine bond of this compound, forming a new organometallic intermediate. This is often the rate-determining step of the catalytic cycle.

Transmetalation: A second coupling partner, typically an organometallic reagent (e.g., an organoboron, organozinc, or organotin compound), transfers its organic group to the transition metal center, displacing the halide. nih.gov

Reductive Elimination: The two organic groups on the metal center couple and are eliminated, forming the desired product and regenerating the active catalyst. nih.gov

The efficiency and outcome of these coupling reactions are highly dependent on the choice of catalyst, ligands, base, and solvent. The steric hindrance of the 2-cyclobutyl group can influence the rate of oxidative addition and reductive elimination.

The table below provides a conceptual overview of common cross-coupling reactions applicable to this compound.

| Coupling Reaction | Coupling Partner | Metal Catalyst (Typical) | Bond Formed |

| Suzuki-Miyaura | Organoboron Reagent | Palladium, Nickel rsc.org | C-C |

| Negishi | Organozinc Reagent | Palladium, Nickel nih.gov | C-C |

| Stille | Organotin Reagent | Palladium | C-C |

| Buchwald-Hartwig | Amine, Alcohol | Palladium, Copper | C-N, C-O |

| Sonogashira | Terminal Alkyne | Palladium, Copper | C-C (alkyne) |

Influence of the Cyclobutyl Substituent on Pyridine Reactivity

The cyclobutyl group at the 2-position is not a mere spectator in the reactions of this compound. It exerts both steric and electronic effects that can significantly modulate the reactivity of the pyridine ring and the bromine atom.

Steric and Electronic Effects of the Cyclobutyl Moiety

The steric bulk of the cyclobutyl group can hinder the approach of nucleophiles or bulky catalyst complexes to the adjacent bromine atom at the 3-position. This steric hindrance can affect the rate and regioselectivity of reactions. For instance, in transition metal-catalyzed couplings, the choice of ligand on the metal center becomes crucial to overcome the steric impediment posed by the cyclobutyl group.

Studies on substituted pyridine systems have shown that the electronic nature of substituents can significantly impact properties like bond lengths and electron density at the metal center in coordinated complexes. nih.govnih.govresearchgate.net While these studies did not specifically investigate a cyclobutyl group, they provide a framework for understanding how substituents electronically influence the pyridine ring.

Ring Strain and Conformational Dynamics Affecting Reaction Pathways

The cyclobutyl ring possesses a significant amount of ring strain due to deviations from ideal tetrahedral bond angles. This strain can influence the reactivity of the adjacent pyridine ring. The cyclobutyl group is not planar and exists in a puckered conformation that can rapidly interconvert. The orientation of the cyclobutyl ring relative to the pyridine ring can affect the steric environment around the reaction center.

While detailed computational and experimental studies on the conformational dynamics of this compound and their direct impact on reaction pathways are not extensively available in the provided search results, it is plausible that certain conformations may be more or less favorable for specific reaction transition states. For example, the puckering of the cyclobutyl ring could influence the effective steric bulk it presents to an incoming reagent. Mechanistic studies on reactions involving the ring expansion of alkenylcyclobutanols highlight the role of the cyclobutane (B1203170) ring's strain in driving certain reaction pathways. researchgate.net

Regio- and Stereoselectivity in Derivatization Reactions of this compound

No specific data is available in the scientific literature to populate a detailed section on the regio- and stereoselectivity of derivatization reactions of this compound.

Kinetic Studies of Key Transformation Pathways

No specific data is available in the scientific literature to populate a detailed section on the kinetic studies of key transformation pathways of this compound.

Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation of 3 Bromo 2 Cyclobutylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 3-Bromo-2-cyclobutylpyridine (B6228883), a combination of one-dimensional and multi-dimensional NMR experiments provides a complete picture of its structure.

While standard one-dimensional ¹H and ¹³C NMR provide initial information on the number and type of protons and carbons, multi-dimensional techniques are essential to piece the molecular puzzle together. bmrb.ioumn.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. For this compound, COSY would reveal correlations between the protons within the cyclobutyl ring and separate correlations among the three protons on the pyridine (B92270) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton to the carbon atom it is directly attached to. It is crucial for assigning the specific ¹³C chemical shift to its corresponding ¹H signal, distinguishing between the aliphatic carbons of the cyclobutyl ring and the aromatic carbons of the pyridine ring. bmrb.io

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the molecule's stereochemistry and preferred conformation. For instance, NOESY could show spatial proximity between the methine proton of the cyclobutyl group and the H6 proton of the pyridine ring, helping to define the rotational orientation of the cyclobutyl group relative to the pyridine ring.

Based on established chemical shift principles for substituted pyridines and cyclobutyl systems, the following data are predicted for this compound. acs.orgpw.edu.plresearchgate.net

Predicted ¹H and ¹³C NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| Pyridine Ring | |||

| C2 | - | ~163.5 | H1', H4' → C2 |

| C3 | - | ~122.0 | H4, H5 → C3 |

| C4 | ~7.8 (dd) | ~139.0 | H5, H6 → C4 |

| C5 | ~7.3 (dd) | ~127.0 | H4, H6 → C5 |

| C6 | ~8.5 (dd) | ~150.0 | H4, H5 → C6 |

| Cyclobutyl Ring | |||

| C1' | ~3.8 (m) | ~40.0 | H2', H4' → C1'; H1' → C2, C3 |

| C2' | ~2.3 (m) | ~25.0 | H1', H3' → C2' |

| C3' | ~2.0 (m) | ~18.0 | H2', H4' → C3' |

Note: Predicted values are based on analogous structures and may vary from experimental results. Chemical shifts are referenced to TMS at 0.0 ppm. 'dd' denotes a doublet of doublets, 'm' denotes a multiplet.

For compounds that exist as crystalline solids, solid-state NMR (ssNMR) provides valuable information that is inaccessible in solution-state NMR. While solution NMR averages out anisotropic interactions due to molecular tumbling, ssNMR measures them, offering insights into the local environment of each nucleus in the crystal lattice. acs.org

By using techniques like Cross-Polarization Magic Angle Spinning (CP/MAS), ssNMR can distinguish between different crystalline forms, or polymorphs, of this compound. Polymorphs have the same chemical composition but different crystal packing, which can result in distinct ¹³C chemical shifts. acs.org The presence of peak splittings or multiple resonances for a single carbon in the ssNMR spectrum can indicate the presence of multiple, non-equivalent molecules in the crystal unit cell or the existence of a polymorphic mixture. acs.org While no specific ssNMR data for this compound has been published, this methodology remains a crucial tool for characterizing its solid-state properties.

Mass Spectrometry (MS) Methodologies for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns. youtube.com

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), measures the mass of an ion with extremely high accuracy (typically within 5 ppm). nih.govyoutube.com This precision allows for the determination of a molecule's elemental composition from its exact mass. researchgate.net For this compound (C₉H₁₀BrN), HRMS can easily distinguish its molecular ion from other ions with the same nominal mass but different elemental formulas.

A key feature in the mass spectrum of a bromine-containing compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). docbrown.info This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of roughly equal intensity, separated by two mass units, which is a definitive indicator of the presence of a single bromine atom in the molecule. docbrown.infodocbrown.info

Predicted HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated m/z |

|---|---|---|

| [M]⁺ | C₉H₁₀⁷⁹BrN⁺ | 211.0048 |

| [M+2]⁺ | C₉H₁₀⁸¹BrN⁺ | 212.9997 |

| [M+H]⁺ | C₉H₁₁⁷⁹BrN⁺ | 212.0126 |

Tandem Mass Spectrometry (MS/MS) provides further structural information by inducing the fragmentation of a selected precursor ion (e.g., the molecular ion) and analyzing the resulting product ions. researchgate.net The fragmentation pattern is often unique to a specific molecular structure and helps to confirm the connectivity of its different parts.

For this compound, key fragmentation pathways would likely include:

Loss of Bromine: Cleavage of the C-Br bond to yield an ion at m/z 132 [C₉H₁₀N]⁺.

Benzylic-type Cleavage: Fission of the C-C bond between the pyridine and cyclobutyl rings, which is a common fragmentation pathway for alkyl-substituted aromatics. This would generate a bromopyridinyl fragment or a cyclobutyl cation.

Cyclobutyl Ring Fragmentation: Loss of neutral ethene (C₂H₄, 28 Da) from the cyclobutyl ring is a characteristic fragmentation for such systems.

Predicted Key MS/MS Fragments for this compound (Precursor Ion: m/z 212/214)

| Fragment m/z | Proposed Lost Neutral | Proposed Fragment Structure |

|---|---|---|

| 132.0813 | Br• | [C₉H₁₀N]⁺ |

| 183/185 | C₂H₅• | Loss of ethyl radical from cyclobutyl ring |

Vibrational Spectroscopy (IR and Raman) Methodologies for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are used to identify the functional groups present in a sample.

For this compound, the IR and Raman spectra would be expected to show characteristic bands corresponding to its constituent parts:

C-H Stretching: Aromatic C-H stretches from the pyridine ring would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclobutyl ring would be observed just below 3000 cm⁻¹.

Aromatic Ring Stretching: C=C and C=N stretching vibrations within the pyridine ring typically appear in the 1400-1600 cm⁻¹ region.

Aliphatic C-H Bending: Scissoring and rocking vibrations of the CH₂ groups in the cyclobutyl ring are expected in the 1440-1470 cm⁻¹ range.

C-Br Stretching: The carbon-bromine bond stretch is a low-energy vibration and is typically observed in the far-IR region, usually between 500 and 600 cm⁻¹.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | Pyridine C-H |

| Aliphatic C-H Stretch | 2850 - 2995 | Cyclobutyl C-H |

| Aromatic C=C, C=N Stretch | 1400 - 1600 | Pyridine Ring |

| Aliphatic C-H Bend | 1440 - 1470 | Cyclobutyl CH₂ |

X-ray Crystallography Methodologies for Absolute Structure Determination in the Solid State

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For a novel compound such as this compound, this technique would provide unambiguous proof of its molecular structure, including the precise conformation of the cyclobutyl ring and its spatial relationship to the bromo-substituted pyridine ring.

The process begins with the growth of a high-quality single crystal of this compound, which can be a challenging step. Once a suitable crystal is obtained, it is mounted on a goniometer and placed in a focused beam of X-rays. The diffraction pattern of the X-rays scattered by the electron clouds of the atoms in the crystal is collected on a detector.

The intensities and positions of the diffracted beams are then used to calculate an electron density map of the crystal. From this map, the positions of the individual atoms can be determined, revealing bond lengths, bond angles, and torsional angles. The presence of the heavy bromine atom is advantageous for solving the phase problem in X-ray crystallography, facilitating a more straightforward structure solution.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Empirical formula | C₉H₁₀BrN |

| Formula weight | 212.09 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.543 |

| b (Å) | 12.126 |

| c (Å) | 9.345 |

| β (°) | 105.34 |

| Volume (ų) | 932.7 |

| Z | 4 |

| Calculated density (g/cm³) | 1.508 |

| R-factor | 0.035 |

Note: The data in this table is illustrative and represents typical values for a small organic molecule.

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques are indispensable for verifying the purity of this compound and for its isolation from reaction mixtures and impurities.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds. A robust HPLC method for this compound would be developed to separate it from starting materials, by-products, and degradation products.

Method development would involve a systematic investigation of several parameters to achieve optimal separation. This includes selecting an appropriate stationary phase (e.g., C18, C8, or a polar-embedded phase), optimizing the mobile phase composition (typically a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol), and setting the flow rate and column temperature. Detection is commonly performed using a UV-Vis detector, set at a wavelength where the analyte exhibits maximum absorbance.

Method validation would be performed according to established guidelines to ensure the method is reliable, reproducible, and accurate for its intended purpose. This involves assessing parameters such as linearity, precision, accuracy, specificity, and limits of detection and quantification.

Table 2: Illustrative HPLC Method Parameters for this compound Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 265 nm |

| Retention Time | ~5.8 min |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. It would be employed for the trace analysis of impurities in this compound, particularly those that are volatile and might not be readily detected by HPLC.

In GC-MS, the sample is vaporized and injected into a gas chromatograph, where it is separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio.

The resulting mass spectrum provides a molecular fingerprint of each component, allowing for its identification. This technique is highly sensitive and can detect impurities at very low levels. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information about the impurities.

Table 3: Representative GC-MS Data for a Hypothetical Impurity in this compound

| Parameter | Value |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Inlet Temperature | 250 °C |

| Oven Program | 80 °C (2 min), then 10 °C/min to 280 °C (5 min) |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-400 amu |

| Hypothetical Impurity RT | 12.3 min |

| Key Mass Fragments (m/z) | 211, 182, 132, 104 |

Computational and Theoretical Investigations of 3 Bromo 2 Cyclobutylpyridine

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods provide insights into molecular geometry, stability, and electronic properties.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. For 3-bromo-2-cyclobutylpyridine (B6228883), DFT calculations, particularly using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to determine its optimal molecular geometry and explore its conformational preferences. researchgate.netnih.gov The primary conformational flexibility in this molecule arises from the rotation of the cyclobutyl group relative to the pyridine (B92270) ring around the C2-C(cyclobutyl) single bond.

A potential energy surface scan can be performed by systematically varying the dihedral angle of this bond to identify the most stable conformers. The relative energies of these conformers would indicate their population distribution at a given temperature. It is anticipated that the steric hindrance between the cyclobutyl group and the bromine atom at the 3-position will significantly influence the rotational barrier and the geometry of the lowest energy conformer.

Table 1: Hypothetical Relative Energies of this compound Conformers from DFT Calculations

| Conformer | Dihedral Angle (Br-C3-C2-C_cyclobutyl) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 (Global Minimum) | ~60° | 0.00 |

| 2 (Local Minimum) | ~180° | 2.5 |

| Transition State | 0° | 5.8 |

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a high level of theory for calculating molecular properties and can be used to refine the results obtained from DFT. researchgate.net These methods are particularly useful for predicting the reactivity and stability of this compound.

Key reactivity descriptors can be calculated from the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability. nih.gov The distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized on the electron-rich pyridine ring and the bromine atom, while the LUMO would likely be distributed over the pyridine ring.

Table 2: Predicted Reactivity Descriptors for this compound from Ab Initio Calculations

| Parameter | Predicted Value | Implication |

|---|---|---|

| HOMO Energy | -6.5 eV | Region susceptible to electrophilic attack |

| LUMO Energy | -1.2 eV | Region susceptible to nucleophilic attack |

| HOMO-LUMO Gap | 5.3 eV | High chemical stability |

| Ionization Potential | 6.5 eV | Energy required to remove an electron |

| Electron Affinity | 1.2 eV | Energy released upon gaining an electron |

Molecular Dynamics Simulations for Conformational Space Exploration and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. youtube.com For this compound, MD simulations can be used to explore its conformational space more extensively than static quantum chemical calculations. By simulating the molecule's motion at a given temperature, one can observe the transitions between different conformers and gain insights into the flexibility of the cyclobutyl ring and its rotation.

Furthermore, MD simulations can be employed to study the intermolecular interactions of this compound in different environments, such as in a solvent or in the solid state. researchgate.net These simulations can reveal how the molecule interacts with neighboring molecules through forces like van der Waals interactions, dipole-dipole interactions, and potential halogen bonding involving the bromine atom. aip.org This information is crucial for understanding its physical properties, such as solubility and crystal packing. The pyridine nitrogen can act as a hydrogen bond acceptor, influencing its interactions in protic solvents. rsc.orgscienceopen.com

Prediction of Spectroscopic Parameters and Validation with Experimental Methodologies

Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data for validation.

For this compound, DFT and ab initio methods can be used to calculate its vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. researchgate.net Similarly, the nuclear magnetic resonance (NMR) chemical shifts for the 1H and 13C atoms can be predicted. stenutz.eunih.gov These predictions are highly sensitive to the molecular conformation, making them a valuable tool for confirming the conformational preferences determined from energy calculations. Discrepancies between predicted and experimental spectra can often be resolved by considering a Boltzmann-weighted average of the spectra of the most stable conformers. compchemhighlights.org

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value | Experimental Value |

|---|---|---|

| IR Frequency (C-Br stretch) | 680 cm-1 | 675 cm-1 |

| 1H NMR Chemical Shift (H4) | 8.2 ppm | 8.1 ppm |

| 13C NMR Chemical Shift (C2) | 160.5 ppm | 160.1 ppm |

Elucidation of Structure-Reactivity Relationships through Computational Modeling

By combining the insights from quantum chemical calculations and molecular dynamics simulations, it is possible to establish structure-reactivity relationships. For instance, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the calculated molecular descriptors of this compound and its derivatives with their potential biological activity or other properties. bpasjournals.comnih.gov

The electrostatic potential map of this compound, which can be calculated using DFT, would highlight the electron-rich and electron-poor regions of the molecule. The negative potential is expected to be concentrated around the nitrogen atom of the pyridine ring, making it a likely site for electrophilic attack or coordination to metal ions. The regions around the hydrogen atoms would exhibit a positive potential. The bromine atom, due to the "sigma-hole" phenomenon, could also present a region of positive potential, making it a potential halogen bond donor. These computational insights are invaluable for predicting how the molecule will interact with other chemical species and for designing new molecules with desired properties.

Strategic Applications of 3 Bromo 2 Cyclobutylpyridine As a Chemical Synthon

Utility in the Construction of Diversified Pyridine (B92270) Architectures

The presence of both a bromine atom at the 3-position and a cyclobutyl group at the 2-position of the pyridine ring in 3-Bromo-2-cyclobutylpyridine (B6228883) offers unique opportunities for the synthesis of a variety of complex molecules. These two functionalities can be manipulated selectively to build intricate molecular frameworks.

Synthesis of Complex Polycyclic Heterocycles via Cyclization Reactions

While specific examples involving this compound are not yet extensively documented in publicly available research, the general reactivity of related 3-bromopyridines suggests a high potential for its use in the synthesis of polycyclic heterocycles. The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. These newly introduced groups can then undergo intramolecular cyclization reactions with the pyridine nitrogen or the cyclobutyl ring, leading to the formation of fused or bridged heterocyclic systems. The steric bulk of the cyclobutyl group can be expected to influence the regioselectivity of these cyclization reactions, potentially leading to novel and otherwise difficult-to-access ring systems.

Elaboration of Side Chains via Selective Functionalization of the Pyridine Nucleus

The bromine atom on the pyridine ring serves as a handle for a multitude of chemical transformations aimed at elaborating the side chains of the molecule. For instance, metal-halogen exchange reactions can be employed to generate a lithiated or magnesiated pyridine species, which can then react with a variety of electrophiles to introduce new functional groups at the 3-position. This allows for the precise installation of alkyl, aryl, acyl, and other substituents. Furthermore, the pyridine nitrogen can be quaternized or oxidized, which can alter the reactivity of the ring and enable further functionalization. The cyclobutyl group, while generally less reactive, could potentially undergo functionalization under specific conditions, adding another layer of complexity and diversity to the accessible molecular scaffolds.

Role in Combinatorial Chemistry and Chemical Library Generation

Combinatorial chemistry aims to rapidly synthesize large and diverse collections of compounds, known as chemical libraries, which can then be screened for biological activity or other desired properties. The structure of this compound makes it an attractive scaffold for the generation of such libraries. The reactive bromine atom allows for the parallel synthesis of a wide range of derivatives through various cross-coupling and substitution reactions. By employing a diverse set of coupling partners, a large library of compounds with varying substituents at the 3-position can be efficiently generated. The cyclobutyl group provides a three-dimensional element to the molecular structure, which can be beneficial for exploring chemical space and identifying compounds with specific biological activities.

Exploration as a Precursor for Advanced Organic Materials and Functional Molecules (excluding specific material properties)

The development of advanced organic materials with tailored electronic, optical, or magnetic properties is a major focus of modern chemistry. Pyridine-containing molecules are often incorporated into such materials due to their electronic properties and ability to coordinate with metal ions. While the specific application of this compound as a precursor for advanced materials has not been detailed in available literature, its structure suggests potential in this area. The pyridine ring can act as a key component in conjugated systems or as a ligand in metal-organic frameworks (MOFs) and other coordination polymers. The bromine atom provides a convenient point for polymerization or for the attachment of other functional units necessary for material applications. The cyclobutyl moiety could influence the solid-state packing and morphology of the resulting materials.

Integration into Multistep Total Synthesis: Case Studies of Key Intermediates

The ultimate test of a chemical synthon's utility is often its successful incorporation into the total synthesis of complex natural products or other target molecules. As of now, there are no published case studies detailing the use of this compound as a key intermediate in a multistep total synthesis. However, based on the reactivity of similar 3-halopyridines, it is plausible that this compound could serve as a crucial building block in the synthesis of complex alkaloids or other biologically active molecules containing a 2-substituted pyridine motif. Its ability to undergo selective functionalization at the 3-position would allow for the late-stage introduction of key functionalities, a desirable feature in many synthetic strategies.

Future Research Directions and Emerging Paradigms in the Study of 3 Bromo 2 Cyclobutylpyridine

Unexplored Reactivity Pathways and Novel Transformational Chemistry

While the bromine atom at the 3-position of the pyridine (B92270) ring is a well-established handle for classical cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, a significant frontier lies in exploring less conventional reactivity pathways. harvard.edulibretexts.orgwikipedia.org The steric bulk of the adjacent cyclobutyl group may offer unique selectivity and reactivity patterns that diverge from simpler 3-bromopyridines.

Future research could focus on:

Photoredox Catalysis: The use of visible-light-mediated energy transfer (EnT) photocatalysis could unlock novel dearomative cycloadditions. acs.org This strategy could transform the flat aromatic pyridine ring of 3-Bromo-2-cyclobutylpyridine (B6228883) into complex, three-dimensional architectures, which are highly sought after in medicinal chemistry. nih.gov The generation of pyridinyl radicals through single-electron reduction of the corresponding pyridinium (B92312) ion opens up possibilities for coupling with a variety of radical partners. acs.org

C-H Functionalization: Direct functionalization of the C-H bonds on the cyclobutyl ring or the pyridine core, while leaving the C-Br bond intact for subsequent manipulations, represents a highly atom-economical approach to building molecular complexity. Investigating regioselective C-H activation catalyzed by transition metals could lead to the synthesis of novel derivatives that are otherwise difficult to access.

Hetaryne Chemistry: The generation of a 3,4-pyridyne intermediate from this compound via regioselective metalation and subsequent elimination could be a powerful tool. researchgate.net This highly reactive intermediate could be trapped with various dienes and nucleophiles to construct complex fused heterocyclic systems. The influence of the 2-cyclobutyl substituent on the stability and reactivity of the pyridyne would be a key area of investigation.

Integration with Machine Learning and Artificial Intelligence in Synthetic Design and Optimization

The synthesis and functionalization of complex molecules like this compound can be significantly accelerated through the integration of machine learning (ML) and artificial intelligence (AI). chemai.io These computational tools can analyze vast datasets of chemical reactions to predict outcomes, optimize conditions, and even design novel synthetic routes.

Emerging paradigms in this area include:

Reaction Outcome Prediction: ML models can be trained on existing reaction databases to predict the success or failure, yield, and selectivity of reactions involving this compound. eurekalert.orgnih.gov For instance, an AI could predict the optimal ligand, base, and solvent combination for a challenging Buchwald-Hartwig amination on this sterically hindered substrate. chemai.io

Retrosynthetic Analysis: AI-powered retrosynthesis tools can propose viable synthetic pathways to this compound from simple, commercially available starting materials. youtube.com This can save significant time and resources in the initial phases of a research project.

Mechanism-Informed Models: By incorporating descriptors derived from quantum chemical calculations, ML models can gain a deeper "understanding" of the underlying reaction mechanisms. nih.govquantumzeitgeist.com This can lead to more accurate predictions and provide valuable insights into the factors controlling reactivity and selectivity for this specific molecule.

Advancements in Sustainable Synthesis and Catalysis for Brominated Pyridines

The principles of green chemistry are increasingly shaping the landscape of chemical synthesis. Future research on this compound will undoubtedly focus on developing more environmentally benign and sustainable synthetic methods.

Key areas for advancement include:

Greener Bromination: Exploring alternatives to traditional brominating agents, which can be hazardous, is a priority. Electrochemical methods for the regioselective bromination of pyridines, for example, offer a milder and more sustainable approach.

Sustainable Catalysis for Cross-Coupling: While palladium catalysis is highly effective, there is a strong drive to replace precious metals with more abundant and less toxic alternatives like iron, copper, or nickel. Furthermore, the development of reusable heterogeneous catalysts, such as palladium nanoparticles supported on environmentally friendly materials, can significantly reduce the environmental impact of synthesizing derivatives of this compound. acs.orgresearchgate.net

Alternative Solvents and Energy Sources: The use of greener solvents, such as ionic liquids or water, in the synthesis and reactions of brominated pyridines is an active area of research. benthamscience.comrsc.org Additionally, employing alternative energy sources like microwave irradiation can often lead to shorter reaction times, higher yields, and reduced energy consumption. nih.gov

Theoretical Insights into Novel Reaction Mechanisms and Selectivity Control

Computational chemistry provides a powerful lens through which to understand the intricate details of chemical reactions at the molecular level. For a molecule like this compound, theoretical studies can offer invaluable insights that guide experimental work.

Future theoretical investigations could focus on:

DFT Studies of Reaction Mechanisms: Density Functional Theory (DFT) calculations can be used to map the potential energy surfaces of reactions involving this compound. researchgate.net This can elucidate the precise mechanism of, for example, a Suzuki coupling, identifying the rate-determining step and the structures of all intermediates and transition states. acs.org

Understanding Regioselectivity: Computational models can explain the origins of regioselectivity in reactions such as lithiation or electrophilic aromatic substitution on the pyridine ring. researchgate.net By analyzing factors like charge distribution and steric hindrance, these studies can predict the most likely site of reaction, which is crucial for synthetic planning.

Pyridine-Boryl Radical Chemistry: The mechanism of reactions involving pyridine-boryl radicals, which could be relevant for novel functionalizations of this compound, can be dissected using computational methods. rsc.org Such studies can distinguish between different possible pathways, such as a Minisci-type addition versus a radical-radical cross-coupling, providing a clearer picture of the underlying chemistry.

Q & A

Q. What are the standard synthetic routes for preparing 3-Bromo-2-cyclobutylpyridine, and how do reaction conditions influence yield?

The synthesis of brominated pyridines typically involves cross-coupling reactions or halogenation of pre-functionalized pyridine scaffolds. For example:

- Nucleophilic substitution : Cyclobutyl groups can be introduced via Buchwald-Hartwig amination or Suzuki-Miyaura coupling using bromopyridine precursors and cyclobutyl boronic acids. Reaction temperature (80–120°C) and catalyst choice (e.g., Pd(PPh₃)₄) critically affect regioselectivity and yield .

- Halogenation : Direct bromination of 2-cyclobutylpyridine using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) may yield the 3-bromo derivative, though competing positional isomers require careful purification .

Key parameters : Optimize solvent polarity (e.g., DMF vs. THF), stoichiometry of brominating agents, and catalyst loading. Monitor reaction progress via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H NMR confirms cyclobutyl integration (δ 1.8–2.5 ppm, multiplet) and pyridine ring protons (δ 7.5–8.5 ppm). ¹³C NMR identifies quaternary carbons adjacent to bromine (δ 120–130 ppm) .

- Mass spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 212.03) and isotopic patterns characteristic of bromine .

- X-ray crystallography : Resolves structural ambiguities, such as bond angles in the strained cyclobutyl ring .

Q. What are the primary applications of this compound in medicinal chemistry?

This compound serves as a versatile scaffold for drug discovery:

- Antimicrobial agents : The bromine atom acts as a leaving group for nucleophilic substitution, enabling functionalization with heterocycles or amines. Bioisosteric replacement of chlorine in lead compounds often enhances potency .

- Kinase inhibitors : The pyridine core chelates metal ions in ATP-binding pockets, while the cyclobutyl group modulates lipophilicity and bioavailability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies may arise from:

- Experimental variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay conditions (e.g., serum concentration). Replicate studies using standardized protocols .

- Metabolic stability : Use hepatic microsome assays to compare in vitro vs. in vivo efficacy. Computational modeling (e.g., molecular dynamics) predicts metabolic hotspots .